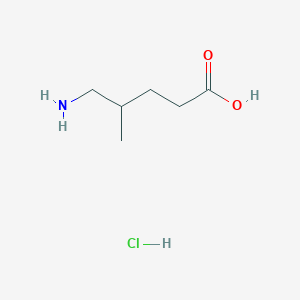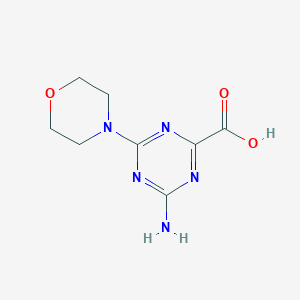![molecular formula C7H13ClFN B1448046 4-Fluoro-octahydrocyclopenta[c]pyrrole hydrochloride CAS No. 1423031-21-3](/img/structure/B1448046.png)
4-Fluoro-octahydrocyclopenta[c]pyrrole hydrochloride
Overview
Description
“4-Fluoro-octahydrocyclopenta[c]pyrrole hydrochloride” is a chemical compound with the CAS Number: 1423031-21-3 . It has a molecular weight of 165.64 .
Physical and Chemical Properties The compound is a powder at room temperature . Its IUPAC name is 4-fluorooctahydrocyclopenta[c]pyrrole hydrochloride . The InChI code for this compound is 1S/C7H12FN.ClH/c8-7-2-1-5-3-9-4-6(5)7;/h5-7,9H,1-4H2;1H .
Scientific Research Applications
Anion Receptor Chemistry
Fluorinated pyrrole derivatives, such as those described by Anzenbacher et al. (2000), show enhanced affinity for anions like fluoride, chloride, and dihydrogen phosphate compared to their non-fluorinated counterparts. This is evidenced by their use in the development of neutral anion receptors with augmented affinities and selectivities, which could potentially include "4-Fluoro-octahydrocyclopenta[c]pyrrole hydrochloride" for similar applications (Anzenbacher et al., 2000). Moreover, Maji and Mandal (2017) explored perfluoroalkyl calix[4]pyrroles for the efficient extraction of fluoride ions from aqueous solutions, showcasing another application of fluorinated pyrroles in anion recognition and extraction processes (Maji & Mandal, 2017).
Medicinal Chemistry and Drug Development
In the realm of medicinal chemistry, fluorinated pyrroles have been investigated for their potential as kinase inhibitors and in the development of new drugs. For instance, Caballero et al. (2011) conducted docking and QSAR studies on fluoropyrrole derivatives as c-Met kinase inhibitors, highlighting their importance in designing compounds with high inhibitory activity against specific cancer targets (Caballero et al., 2011). Similarly, Arba et al. (2018) investigated the QSAR of fluoropyrrolidine derivatives as dipeptidyl peptidase IV inhibitors, demonstrating their potential in the treatment of type 2 diabetes (Arba et al., 2018).
Organic Synthesis and Molecular Dynamics
Fluorinated pyrroles are also pivotal in organic synthesis and molecular dynamics studies. For example, Blas et al. (2007) explored the dynamics of calix[4]pyrrole and its fluorinated derivatives, revealing their flexibility and conformational changes upon anion binding, which could inform the design of molecular sensors and switches (Blas et al., 2007).
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The signal word for this compound is “Warning” and it has hazard statements H315, H319, and H335 . The precautionary statements for this compound include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
4-fluoro-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12FN.ClH/c8-7-2-1-5-3-9-4-6(5)7;/h5-7,9H,1-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJCSWBVEJLRPIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2C1CNC2)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-octahydrocyclopenta[c]pyrrole hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[(2,2,2-Trifluoroethyl)sulfanyl]ethan-1-amine hydrochloride](/img/structure/B1447968.png)

![5H,6H,7H,8H-imidazo[1,5-a]pyridine-7-carboxylic acid hydrochloride](/img/structure/B1447970.png)
![Methyl 3-cyclopropyl-5-methylimidazo[1,5-a]pyridine-6-carboxylate](/img/structure/B1447971.png)
![4-[[4-(Acetoxy)-3-methoxyphenyl]methoxy]-3-methoxybenzaldehyde](/img/structure/B1447973.png)



![(2R)-4-[(2R)-2-Carboxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]sulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid](/img/structure/B1447982.png)


